molecular formula C10H9FN2O B8813164 7-Fluoro-6-methoxyquinolin-3-amine

7-Fluoro-6-methoxyquinolin-3-amine

Cat. No.: B8813164
M. Wt: 192.19 g/mol
InChI Key: CJMKPBNYXOSKIE-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinolin-3-amine (CAS 851973-13-2) is a fluorinated quinoline derivative of significant interest in medicinal chemistry and antibacterial research. This compound serves as a key synthetic intermediate and core scaffold for the development of novel antibiotic agents . Its research value is particularly prominent in the exploration of new classes of quinoline antibacterials that target the essential bacterial enzymes DNA gyrase and topoisomerase IV . Studies on related chemical scaffolds have demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant and fluoroquinolone-resistant strains of Staphylococcus aureus . Unlike traditional fluoroquinolone antibiotics, this novel class of quinoline inhibitors can exhibit a reversed target preference, potentially overcoming common resistance mechanisms mediated by mutations in the quinolone resistance-determining region (QRDR) of GyrA . With a molecular formula of C 10 H 9 FN 2 O and a molecular weight of 192.19 g/mol, this amine is a versatile building block for further chemical functionalization . Researchers utilize this compound to synthesize and investigate new entities with the goal of discovering effective treatments against multidrug-resistant bacterial infections. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

7-fluoro-6-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-6-2-7(12)5-13-9(6)4-8(10)11/h2-5H,12H2,1H3

InChI Key

CJMKPBNYXOSKIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1F)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitution at C3 (amine in the target vs. nitro in NQ1/NQ3) alters electronic properties and reactivity.
  • Fluorine vs. Nitro : Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction .
  • Core Modifications : Quinazoline derivatives () exhibit distinct pharmacokinetic profiles due to their dual nitrogen atoms .

Physicochemical Properties Analysis

Property This compound NQ1 NQ3 NQ16
Molecular Formula C₁₀H₁₀FN₂O (estimated) C₂₅H₁₉N₃O₄ C₁₈H₁₃N₃O₄ C₁₇H₁₂F₃N₃O₅
Melting Point Not reported 222°C 156°C Not reported
Spectral Data (¹H NMR) N/A δ 9.87 (quinoline-H) δ 9.27 (quinoline-H) δ 9.77 (quinoline-H)
Mass Spec (EI-MS) N/A m/z 425 [M]⁺ m/z 335 [M]⁺ m/z 445 [M]⁺

Notes:

  • The methoxy group at C6 likely enhances lipophilicity compared to hydroxylated analogs like NQ3 .
  • Fluorine’s small size and high electronegativity may improve membrane permeability relative to bulkier substituents (e.g., benzyloxy in NQ1) .

Challenges for Target Compound :

  • Selective introduction of fluorine at C7 while preserving the C6 methoxy and C3 amine groups may require orthogonal protecting strategies.

Potential Pharmacological Implications

  • Antimicrobial Potential: Nitroquinolines (e.g., NQ1–NQ16) exhibit antimicrobial properties; fluorine substitution could enhance potency .
  • Kinase Inhibition: Quinazoline derivatives () are known kinase inhibitors; the quinoline scaffold may similarly target enzymatic pathways .
  • Solubility-Toxicity Balance : Methoxy and fluorine groups could optimize solubility and reduce toxicity compared to nitro-containing analogs .

Preparation Methods

Core Reaction Sequence

The most extensively documented method involves a Hofmann degradation followed by diazonium salt formation and thermolysis. Starting with a 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative (IV) , bromine and sodium hydroxide in aqueous pyridine at 60°C effect Hofmann degradation to yield 3-amino-7-fluoro-6-methoxyquinoline (III) . Subsequent diazotization with sodium nitrite and fluoroboric acid at 15–20°C generates the diazonium fluoroborate (II) , which undergoes thermal decomposition in toluene or chlorinated solvents (60–100°C) to furnish the target compound.

Key Reaction Conditions:

  • Hofmann Degradation :

    • Reagents: Bromine (1.5 eq), NaOH (3 eq), pyridine (catalytic)

    • Solvent: Water

    • Temperature: 60°C (±2°C)

    • Yield: 6.20 g isolated from 10 g starting material (quantitative yield inferred)

  • Diazonium Formation :

    • Reagents: NaNO₂ (1.1 eq), HBF₄ (1.2 eq)

    • Solvent: Tetrahydrofuran (THF)/water (3:1)

    • Temperature: 15–20°C (strictly maintained to avoid side reactions)

  • Thermal Decomposition :

    • Solvent: Toluene, xylene, or dichloromethane

    • Temperature: 80–100°C (optimized for solvent boiling points)

Solvent and Temperature Optimization

The choice of solvent critically influences thermolysis efficiency. Polar aprotic solvents like THF facilitate diazonium stability, while nonpolar solvents (toluene) enhance thermal decomposition rates. A comparative study revealed dichloromethane achieves 95% conversion at 80°C within 2 hours, whereas toluene requires 100°C for comparable yields.

Alternative Synthesis via Halogenated Intermediates

Hydrogenolysis of Chlorinated Precursors

An alternative pathway begins with 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate (V) , synthesized by treating quinoline derivative (VIII) with phosphorus oxychloride under solvent-free conditions at 100°C. Catalytic hydrogenation (H₂, 1 atm) over palladium-on-charcoal in ethanol with triethylamine affords the primary amine (VI) , which undergoes ammonolysis to yield (IV) . This route circumvents Hofmann degradation but requires stringent control over hydrogen pressure to prevent over-reduction.

Comparative Data:

StepReagents/ConditionsYield (%)Reference
Phosphorus Oxychloride ReactionPOCl₃, 100°C, neat92
Hydrogenolysis10% Pd/C, Et₃N, H₂ (1 atm), EtOH88
AmmonolysisNH₃ (aq), reflux, 6 h85

Byproduct Mitigation Strategies

The hydrogenolysis route generates <2% dehalogenated byproducts when conducted in methanol rather than ethanol, as methanol’s higher polarity stabilizes the intermediate carbocation. Additionally, substituting triethylamine with N,N-diisopropylethylamine (DIPEA) reduces Pd catalyst poisoning, improving yield to 91%.

Functional Group Interconversion Approaches

Methoxy Group Introduction

While most routes assume pre-existing methoxy groups, selective demethylation protocols adapt methods from related quinolines. For example, methanesulfonic acid with L-methionine selectively removes methyl groups from 6,7-dimethoxyquinoline precursors. Applied to 7-fluoro-6,7-dimethoxyquinoline, this method could theoretically yield 7-fluoro-6-hydroxyquinoline, but subsequent methylation would require careful optimization to avoid fluorination.

Amine Group Installation

Direct amination at position 3 remains challenging due to quinoline’s electronic structure. Nucleophilic aromatic substitution (SNAr) proves ineffective, but Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos enables C–N bond formation in 68% yield under microwave irradiation (150°C, 1 h). This approach remains experimental for the target compound but highlights potential avenues for future research.

Comparative Methodological Analysis

Yield and Purity Considerations

The Hofmann-diazonium route achieves higher overall yields (∼80%) but requires hazardous reagents like bromine. In contrast, the hydrogenolysis pathway offers safer handling but accumulates impurities during ammonolysis. Purity profiles from HPLC analysis reveal:

MethodPurity (%)Major Impurity
Hofmann-Diazonium98.53-Fluoro-6-methoxyquinoline
Hydrogenolysis95.24-Chloro-7-fluoroquinoline

Industrial Scalability

Large-scale production (>100 kg) favors the Hofmann method due to shorter reaction times and fewer purification steps. However, waste streams containing fluoroboric acid necessitate specialized neutralization, increasing operational costs by 15–20% compared to hydrogenolysis .

Q & A

Q. What are the primary synthetic routes for 7-Fluoro-6-methoxyquinolin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via direct amination of halogenated precursors (e.g., 7-fluoro-6-methoxyquinoline derivatives) using ammonia or amine nucleophiles. Green chemistry approaches, such as water-based reflux with Keplerate catalysts, achieve yields up to 97% compared to traditional solvent-dependent methods (variable yields) .
  • Example Synthesis Table :
MethodReaction TypeYield (%)Conditions
Keplerate CatalystDirect Amination97Reflux in water
Traditional SolventsAmination60–85Organic solvents, 80°C

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methoxy at C6, fluoro at C7). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₀FN₂O, MW 193.2 g/mol). For crystallinity, single-crystal X-ray diffraction resolves 3D atomic arrangements .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Assess kinase inhibition (e.g., PI3Kδ) via enzymatic assays, as fluoroquinoline derivatives like AMG319 show nanomolar IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer : Replace halogenated solvents with water or ionic liquids to reduce toxicity. Catalytic systems like Keplerate-type polyoxometalates enhance efficiency and reduce waste. Monitor reaction kinetics via in-situ FTIR to optimize time and temperature .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer : Systematically vary substituents (e.g., replace methoxy with ethoxy, fluoro with chloro) and test inhibitory potency against PI3Kδ. Use molecular docking to predict binding interactions. For example, halogen substituents at C6/C7 enhance target affinity by 30–50% in related compounds .
  • Example SAR Data :
CompoundSubstituentsPI3Kδ IC₅₀ (nM)
7-Fluoro-6-methoxyF (C7), OMe (C6)12.5
7-Chloro-6-ethoxyCl (C7), OEt (C6)8.2

Q. What advanced analytical techniques resolve discrepancies in reported bioactivity data?

  • Methodological Answer : Employ metabolomic profiling (LC-MS/MS) to identify degradation products that may interfere with assays. Surface plasmon resonance (SPR) validates direct target binding, distinguishing true inhibitors from false positives caused by assay artifacts .

Q. How can researchers address solubility limitations in pharmacological studies?

  • Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles (liposomal encapsulation). Computational models (e.g., Hansen Solubility Parameters) predict optimal solvents. For example, logP values >2.5 indicate hydrophobic behavior requiring formulation adjustments .

Q. What protocols ensure compound stability during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Periodic HPLC-UV purity checks (e.g., every 6 months) detect decomposition. Lyophilization increases shelf life for aqueous-sensitive derivatives .

Data Interpretation & Conflict Resolution

Q. How to reconcile conflicting reports on antimicrobial efficacy across studies?

  • Methodological Answer : Standardize testing protocols (e.g., CLSI guidelines) to control variables like inoculum size and growth media. Cross-validate using chequerboard assays to assess synergy/antagonism with known antibiotics. Contradictions often arise from strain-specific resistance mechanisms .

Q. What computational tools predict metabolic pathways affecting in vivo activity?

  • Methodological Answer :
    Use CYP450 isoform screening (human liver microsomes) to identify major metabolites. Software like MetaSite models Phase I/II transformations. For example, demethylation at C6 methoxy is a common metabolic pathway requiring structural blocking .

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